molecular formula C7H7N3O B1315265 5-methoxy-1H-pyrazolo[3,4-c]pyridine CAS No. 76006-07-0

5-methoxy-1H-pyrazolo[3,4-c]pyridine

Cat. No.: B1315265
CAS No.: 76006-07-0
M. Wt: 149.15 g/mol
InChI Key: YLHHBXAFEMTGOY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Methoxy-1H-pyrazolo[3,4-c]pyridine plays a significant role in biochemical reactions, particularly in fragment-based drug discovery. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating the formation of stable complexes. For instance, it has been shown to engage in hydrogen bonding and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity . The compound’s ability to form such interactions makes it a valuable scaffold for the development of new therapeutic agents.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis . Additionally, this compound has been observed to impact metabolic pathways, thereby affecting the overall metabolic flux within cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity . This compound also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell. These molecular interactions underpin the compound’s ability to modulate various cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular behavior, including alterations in cell cycle progression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity . At higher doses, it can induce adverse effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of dose optimization in the development of this compound-based therapeutics.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can influence the compound’s bioavailability and efficacy, as well as its potential for drug-drug interactions.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The efficient transport and distribution of this compound are crucial for its biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for the compound’s activity, as it allows it to interact with its target biomolecules in the appropriate cellular context. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methoxy-1H-pyrazolo[3,4-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-amino-3-methyl-1H-pyrazole with suitable electrophiles, followed by cyclization to form the pyrazolo[3,4-c]pyridine core . The reaction conditions often involve the use of catalysts such as palladium or copper, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1H-pyrazolo[3,4-c]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, bases like potassium carbonate for deprotonation, and acids like hydrochloric acid for protonation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[3,4-c]pyridines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-1H-pyrazolo[3,4-c]pyridine is unique due to its methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance its solubility and interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

5-methoxy-1H-pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-11-7-2-5-3-9-10-6(5)4-8-7/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHHBXAFEMTGOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C2C(=C1)C=NN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40506258
Record name 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76006-07-0
Record name 5-Methoxy-1H-pyrazolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40506258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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